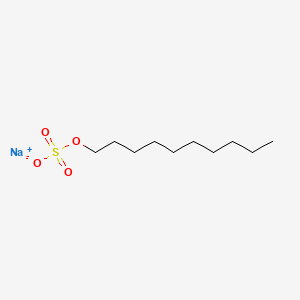

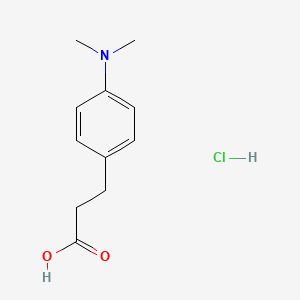

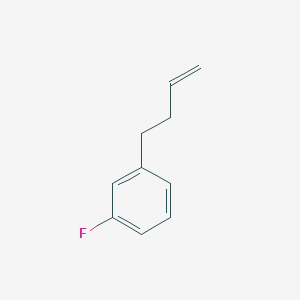

4-(3-Fluorophenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(3-Fluorophenyl)-1-butene" is a fluorinated organic molecule that is part of a broader class of compounds with significant interest in various fields such as drug discovery, materials science, and organic synthesis. Fluorinated compounds are known for their unique properties, which include increased stability, lipophilicity, and the ability to modulate the biological activity of pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated compounds can be complex, requiring specialized reagents and conditions. For instance, the synthesis of 4-tert-butyl-

Applications De Recherche Scientifique

Polymerization Behavior

4-(3-Fluorophenyl)-1-butene and its derivatives exhibit interesting polymerization behaviors. For example, the anionic polymerization of 4-phenyl-1-buten-3-yne derivatives, including fluorophenyl variants, results in polymers with controlled molecular weights and narrow distribution, indicating a living nature of the polymerization (Ochiai, Tomita, & Endo, 2001).

Chemical Reaction Dynamics

The gas-phase pyrolysis of certain fluorophenyl buten-yne compounds leads to various fragmentation products and carbon-rich deposits. This suggests potential applications in understanding reaction mechanisms and developing new synthesis pathways for complex hydrocarbons (Hofmann, Zimmermann, & Homann, 1995).

Synthesis of Telechelic Oligomers

4-Fluorophenyl butadiene units can be used in the synthesis of telechelic oligomers with specific end groups, a process relevant for the development of advanced polymer materials (Dix, Ebdon, & Hodge, 1993).

Material Science

In material science, fluorophenyl-based compounds, including those similar to 4-(3-Fluorophenyl)-1-butene, are utilized in the synthesis of liquid crystals and other materials with specific optical or electronic properties. For instance, but-3-enyl-based fluorinated biphenyl liquid crystals show promising applications in liquid crystal display mixtures (Jiang, An, Chen, Chen, & Zheng, 2012).

Catalysis and Chemical Synthesis

Fluorophenyl compounds are used in catalytic processes, such as nickel-catalyzed cross-coupling reactions, to synthesize specific organic compounds with high regio- and enantioselectivity (Nagel & Nedden, 1998).

Advanced Microelectronics Packaging

Compounds structurally related to 4-(3-Fluorophenyl)-1-butene are used in the design of multilayered polymeric dielectric insulators for advanced microelectronics packaging, highlighting their importance in the electronics industry (Park, Chiesel, & Economy, 1994).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-but-3-enyl-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWOKGXBVXLTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641168 |

Source

|

| Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)-1-butene | |

CAS RN |

2248-12-6 |

Source

|

| Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)